molecular formula C20H24N4O2 B2646965 1-(2-Cyano-2-{[4-(pyrrolidin-1-yl)phenyl]methylidene}acetyl)piperidine-4-carboxamide CAS No. 1111493-51-6

1-(2-Cyano-2-{[4-(pyrrolidin-1-yl)phenyl]methylidene}acetyl)piperidine-4-carboxamide

Cat. No.: B2646965
CAS No.: 1111493-51-6
M. Wt: 352.438
InChI Key: HLDUOIAPSVOTDG-UHFFFAOYSA-N
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Description

1-(2-Cyano-2-{[4-(pyrrolidin-1-yl)phenyl]methylidene}acetyl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, a cyano group, and a pyrrolidinyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyano-2-{[4-(pyrrolidin-1-yl)phenyl]methylidene}acetyl)piperidine-4-carboxamide typically involves multiple steps:

  • Formation of the Pyrrolidinyl-Substituted Phenyl Intermediate

      Starting Materials: 4-bromobenzaldehyde and pyrrolidine.

      Reaction: Nucleophilic substitution reaction where pyrrolidine displaces the bromine atom on the benzaldehyde.

      Conditions: Typically carried out in a polar aprotic solvent like DMF (dimethylformamide) at elevated temperatures.

  • Formation of the Cyanoacetyl Intermediate

      Starting Materials: The pyrrolidinyl-substituted benzaldehyde and cyanoacetic acid.

      Reaction: Knoevenagel condensation to form the cyanoacetyl derivative.

      Conditions: Basic conditions using a catalyst like piperidine or pyridine.

  • Cyclization to Form the Piperidine Ring

      Starting Materials: The cyanoacetyl intermediate and 4-piperidone.

      Reaction: Cyclization reaction to form the piperidine ring.

      Conditions: Acidic or basic conditions depending on the specific pathway chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.
    • Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction

    • Reduction reactions can target the cyano group or the carbonyl group.
    • Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

  • Substitution

    • The phenyl ring can undergo electrophilic aromatic substitution reactions.
    • Reagents: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring or phenyl group.

    Reduction: Reduced forms of the cyano group to amines or the carbonyl group to alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology and Medicine

    Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Drug Design: Used as a scaffold for designing new drugs targeting specific biological pathways.

Industry

    Material Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Cyano-2-{[4-(pyrrolidin-1-yl)phenyl]methylidene}acetyl)piperidine-4-carboxamide is not fully understood but may involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives: Similar in structure but with different substituents on the pyrrolidine ring.

    Pyrrolidinyl-substituted benzaldehydes: Share the pyrrolidinyl-phenyl moiety but differ in other functional groups.

Uniqueness

    Structural Features: The combination of a piperidine ring, cyano group, and pyrrolidinyl-substituted phenyl group is unique and may confer specific biological activities not seen in similar compounds.

    Biological Activity: Potential for unique interactions with biological targets due to its distinct structure.

Properties

IUPAC Name

1-[2-cyano-3-(4-pyrrolidin-1-ylphenyl)prop-2-enoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c21-14-17(20(26)24-11-7-16(8-12-24)19(22)25)13-15-3-5-18(6-4-15)23-9-1-2-10-23/h3-6,13,16H,1-2,7-12H2,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDUOIAPSVOTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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